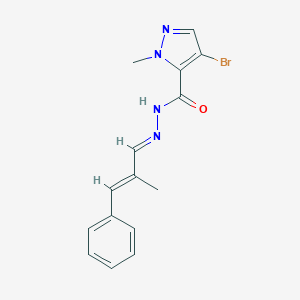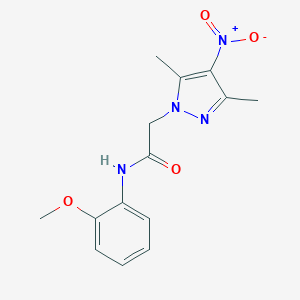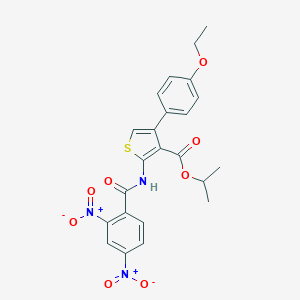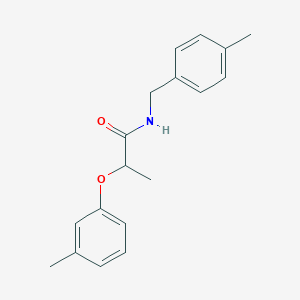![molecular formula C20H16N4O7 B450709 4-nitro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}-3-methylbenzohydrazide](/img/structure/B450709.png)
4-nitro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}-3-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-nitro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenoxy group, and a benzohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 3-methyl-4-nitro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nitration of a phenol derivative followed by etherification to attach the nitrophenoxy group to the furan ring.
Synthesis of the benzohydrazide moiety: This can be done by reacting a benzoyl chloride derivative with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the furan derivative with the benzohydrazide moiety under appropriate conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
3-methyl-4-nitro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other oxidation products using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.
Condensation: The benzohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential as a therapeutic agent for the treatment of diseases, pending further research on its pharmacological properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-nitro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
3-methyl-4-nitro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide can be compared with other similar compounds, such as:
4-nitrophenylhydrazine: This compound also contains a nitrophenyl group and a hydrazine moiety, but lacks the furan ring and the specific substitution pattern of the target compound.
Furfurylamine: This compound contains a furan ring and an amine group, but lacks the nitrophenoxy and benzohydrazide moieties.
Benzohydrazide derivatives: These compounds contain the benzohydrazide moiety but may have different substituents on the aromatic ring or different functional groups attached to the hydrazide.
The uniqueness of 3-methyl-4-nitro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide lies in its specific combination of functional groups, which contributes to its distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C20H16N4O7 |
|---|---|
Peso molecular |
424.4g/mol |
Nombre IUPAC |
3-methyl-4-nitro-N-[(E)-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H16N4O7/c1-13-10-14(2-9-19(13)24(28)29)20(25)22-21-11-17-7-8-18(31-17)12-30-16-5-3-15(4-6-16)23(26)27/h2-11H,12H2,1H3,(H,22,25)/b21-11+ |
Clave InChI |
FXULTRIQXIHHPA-SRZZPIQSSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérico |
CC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B450629.png)
![3-[(3-bromophenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B450630.png)
![N-[4-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]-4-methoxybenzamide](/img/structure/B450631.png)


![N-{3-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B450638.png)



![N'-[4-(difluoromethoxy)benzylidene]-2-phenylacetohydrazide](/img/structure/B450643.png)
![Ethyl 5-methyl-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450644.png)


